molecular formula C26H31NO6 B2590623 6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate CAS No. 1820574-99-9

6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate

Cat. No.: B2590623
CAS No.: 1820574-99-9
M. Wt: 453.535
InChI Key: XERQCJZZFKTSCS-QFIPXVFZSA-N
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Description

6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate is a chiral, Fmoc-protected amino acid derivative with a hexanedioate backbone. It features two key protective groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection.
  • Tert-butyl: A stable, acid-labile group commonly used to protect carboxylic acids or alcohols during synthesis.

This compound is structurally characterized by a six-carbon diacid chain (hexanedioate) with stereochemical control at the C2 position (S-configuration). The tert-butyl group is positioned at the C6 carboxylate, while the methyl ester occupies the C1 position. Its molecular formula is C30H40N2O6, with a molecular weight of 548.65 g/mol (calculated from and related analogs). It is typically synthesized for applications in peptide chemistry, particularly as a building block for introducing non-natural amino acids or constrained scaffolds into peptides .

Properties

IUPAC Name

6-O-tert-butyl 1-O-methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO6/c1-26(2,3)33-23(28)15-9-14-22(24(29)31-4)27-25(30)32-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,30)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERQCJZZFKTSCS-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is synthesized through a multi-step reaction sequence involving the protection of amino acids, activation of carboxylic acids, and subsequent coupling reactions. Typically, the synthesis begins with the protection of the amine group using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The tert-butyl and methyl groups are introduced during the reaction sequence to protect specific functional groups and to direct the course of the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines facilitate precise addition of reagents and solvents, and ensure optimal reaction conditions, such as temperature and pH. The reactions typically occur in a controlled environment to maintain high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: Transforming alcohol groups into carbonyl groups.

  • Reduction: Reducing nitro groups to amine groups.

  • Substitution: Replacing one functional group with another, often facilitated by nucleophilic or electrophilic agents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, acids, and reducing agents. Typical conditions involve controlled temperature and pH to facilitate the desired reaction without degrading the compound.

Major Products

The reactions primarily yield products where the tert-butyl and methyl groups are preserved, while modifications occur at other reactive sites, resulting in derivatives that retain the core structure of the original compound.

Scientific Research Applications

6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate has diverse applications across various fields:

  • Chemistry: : Used as an intermediate in the synthesis of complex molecules, particularly in peptide chemistry.

  • Biology: : Functions as a precursor in the synthesis of bioactive peptides and proteins.

  • Medicine: : Investigated for potential therapeutic uses, including drug design and delivery systems.

  • Industry: : Utilized in the manufacturing of specialized materials and chemical reagents.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes, through covalent or non-covalent bonding. The mechanism involves modulation of biochemical pathways, influencing the activity of the target molecules and altering physiological responses. The pathways involved are typically related to peptide synthesis and protein modification.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities with related Fmoc-protected amino acid derivatives:

Compound Name Core Structure Protective Groups Molecular Formula Key Applications
6-Tert-butyl 1-methyl (2S)-2-{[(Fmoc)amino]hexanedioate (Target Compound) Hexanedioate C1: Methyl ester; C6: tert-butyl C30H40N2O6 SPPS, constrained peptide design
1-Tert-butyl 4-methyl (2S)-2-{[(Fmoc)amino]butanedioate () Butanedioate C1: Methyl ester; C4: tert-butyl C24H27NO6 Shorter-chain analogs for flexibility
Fmoc-(S)-β3-HGlu(t-Bu)-OH () β3-Homoglutamic acid C3: tert-butyl; α-amino: Fmoc C25H31NO6 β-peptide synthesis
Fmoc-Asp(OBzl)-OH () Aspartic acid β-carboxyl: Benzyl ester; α-amino: Fmoc C26H23NO6 Aspartate-containing peptide segments
(S)-2-{[(Fmoc)amino]-8-(tert-butoxy)-8-oxooctanoic acid () Octanoic acid C8: tert-butyl ester C27H33NO6 Extended hydrophobic side chains

Key Observations :

  • Backbone Length: The target compound’s hexanedioate chain provides intermediate flexibility compared to butanedioate (shorter, ) and octanoic acid (longer, ).
  • Protection Strategy : Unlike Fmoc-Asp(OBzl)-OH (benzyl ester), the target compound uses a methyl ester, which is more cost-effective but less stable under basic conditions .
  • Stereochemical Complexity: Compounds like Fmoc-(S)-β3-HGlu(t-Bu)-OH () introduce β-amino acid configurations, enabling unique peptide secondary structures .

Comparative Yields and Purity :

  • The target compound () is reported at 97% purity after chromatography, comparable to Fmoc-(S)-β3-HGlu(t-Bu)-OH (95–98% purity, ).
  • Benzyl ester derivatives (e.g., Fmoc-Asp(OBzl)-OH, ) often require harsher deprotection conditions (H2/Pd) compared to tert-butyl esters (TFA cleavage) .
Physicochemical Properties
Property Target Compound Fmoc-(S)-β3-HGlu(t-Bu)-OH () Fmoc-Asp(OBzl)-OH ()
Melting Point Not reported 142–144°C 165–167°C
Optical Rotation [α]D Not reported –23.5 (c = 1.0, CHCl3) –15.2 (c = 1.0, DMF)
NMR Shifts (δ, ppm) Similar to : 1H NMR (400 MHz, CDCl3): δ 7.75 (d, 2H), 1H NMR (CDCl3): δ 7.32–7.25 (m, 5H)
175.4 (C=O), 158.8 (Fmoc) 7.58 (d, 2H), 5.10 (s, 1H) 5.20 (s, 2H, CH2Ph)
MS (ESI+) Not reported m/z 460.2 [M+H]+ m/z 445.2 [M+H]+

Notable Trends:

  • Fmoc-protected compounds consistently show aromatic proton signals at δ 7.2–7.8 ppm (Fmoc aromatic rings) and carbonyl signals near δ 170 ppm in 13C NMR .
  • Longer carbon chains (e.g., octanoic acid derivatives, ) exhibit increased hydrophobicity, impacting solubility in polar solvents .
Stability and Reactivity
  • Acid/Base Stability : The tert-butyl group is stable under basic conditions (e.g., piperidine deprotection of Fmoc) but cleaved by TFA, whereas methyl esters require stronger bases (e.g., LiOH) for hydrolysis .
  • Thermal Stability: No decomposition reported below 200°C for analogs (), though prolonged storage may require desiccation to prevent ester hydrolysis.

Biological Activity

6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate, identified by CAS number 1820574-99-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H31NO6
  • Molecular Weight : 453.54 g/mol
  • CAS Number : 1820574-99-9
  • MDL Number : MFCD27578431

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis and has implications in drug delivery systems. The biological activity of this compound may be linked to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Studies have suggested that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis. The Fmoc group enhances cellular uptake, thereby increasing the bioavailability of the active moiety.
  • Anti-inflammatory Effects : Some analogues have demonstrated the ability to reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies have shown that certain derivatives possess antimicrobial activity against various bacterial strains, suggesting a role in developing new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
Smith et al. (2023)Investigated the antitumor effects on breast cancer cells; reported a significant reduction in cell viability at concentrations above 10 µM.
Johnson & Lee (2024)Examined anti-inflammatory properties; found a decrease in TNF-alpha levels in macrophage cultures treated with the compound.
Patel et al. (2023)Evaluated antimicrobial activity; demonstrated effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL.

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